tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Pyrazolopyrimidine SAR

This advanced intermediate combines a C3-iodo group for Suzuki diversification with a Boc-protected butylamine linker, enabling orthogonal, late-stage functionalization. The four‑methylene spacer positions within the optimal range for productive ternary complex formation in BTK‑targeted PROTACs and irreversible covalent kinase inhibitors. The 4‑amino‑3‑iodo substitution pattern permits direct installation of electrophilic warheads, accelerating hit‑to‑lead optimization in kinase drug discovery.

Molecular Formula C14H21IN6O2
Molecular Weight 432.26 g/mol
Cat. No. B2533388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate
Molecular FormulaC14H21IN6O2
Molecular Weight432.26 g/mol
Structural Identifiers
InChIInChI=1S/C14H21IN6O2/c1-14(2,3)23-13(22)17-6-4-5-7-21-12-9(10(15)20-21)11(16)18-8-19-12/h8H,4-7H2,1-3H3,(H,17,22)(H2,16,18,19)
InChIKeySXYKLEKTMDBFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate: Key Intermediate for BTK and HER2-Targeted Therapeutics


tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate (CAS: 1887095-79-5; molecular formula C14H21IN6O2; molecular weight 432.26 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds bearing a tert-butyl carbamate-protected N1-butylamino substituent and a C3-iodo group . Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in kinase inhibitor development due to their ATP-mimetic core that occupies the adenine-binding pocket of multiple kinases [1]. The 4-amino-3-iodo substitution pattern on this core, combined with the N1-butyl-Boc linker, makes this compound a strategic intermediate for constructing irreversible BTK inhibitors (e.g., ibrutinib analogs), HER2-targeted agents, and PROTAC degrader molecules where precise linker geometry is critical for ternary complex formation [2].

Why Generic Substitution of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate Fails: The Critical Role of N1-Alkyl Spacer Length and C3-Iodo Reactivity


In-class pyrazolo[3,4-d]pyrimidine intermediates cannot be freely interchanged for three structural reasons. First, the N1 substituent length and composition directly modulate enzyme inhibition potency: Aydin et al. demonstrated that varying the N1-alkyl group on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine produced Ki values ranging from 15.41 to 63.03 nM for acetylcholinesterase and 8.41 to 28.60 nM for human carbonic anhydrase II, confirming that spacer geometry is a primary determinant of target engagement [1]. Second, the C3-iodo group is uniquely positioned for Suzuki-Miyaura cross-coupling to introduce aryl/alkenyl diversity at the C3 position of the pyrazolo[3,4-d]pyrimidine core—a synthetic versatility not available with C3-H or C3-alkyl analogs [2]. Third, the tert-butyl carbamate protecting group on the butylamine chain enables orthogonal deprotection under mild acidic conditions without affecting the 4-amino group or the C3-iodo handle, a requirement for sequential conjugation in PROTAC and ADC linker chemistry that methyl carbamate or acetyl-protected analogs cannot satisfy [3].

Quantitative Differentiation Evidence for tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate


N1-Butyl-Boc Linker Length Dictates Enzyme Inhibition Potency: Ki Variation Up to 4.2-Fold Across N1-Alkyl Analogs

The N1-alkyl chain length on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives directly controls enzyme inhibition potency. Among N1-alkylated analogs synthesized by Aydin et al., Ki values for acetylcholinesterase (AChE) ranged from 15.41 ± 1.39 nM to 63.03 ± 10.68 nM, while human carbonic anhydrase II (hCA II) Ki values ranged from 8.41 ± 2.03 nM to 28.60 ± 7.32 nM across the series [1]. The most potent analog (compound 10) achieved a CA I selectivity ratio of 26.90, demonstrating that specific N1-alkyl substitution patterns can achieve >3-fold selectivity differences between hCA isoforms [1]. This compound's butyl-Boc chain provides a defined spacer length and terminal functional handle that is absent in methyl, ethyl, or unsubstituted N1-H analogs.

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Pyrazolopyrimidine SAR

C3-Iodo Group Enables Suzuki-Miyaura Cross-Coupling: Aryl Diversification Yields 70-95% in Pyrazolo[3,4-d]pyrimidine Scaffolds

The C3-iodo substituent on 4-amino-1-alkyl-pyrazolo[3,4-d]pyrimidines undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or alkenyl boronic acids to install diverse C3-aryl/alkenyl groups, a transformation that is not accessible with C3-H, C3-chloro, or C3-bromo analogs due to the superior leaving-group ability and oxidative addition kinetics of the C(sp²)-I bond [1]. Standard coupling conditions using [Pd(amphos)₂Cl₂] and CsF in DME/H₂O under microwave irradiation deliver high yields of C3-arylated products [1]. In contrast, 4-chloro-3-bromo-1-methyl-pyrazolo[3,4-d]pyrimidine undergoes ~20% hydrolytic decomposition per month at C4 when stored in capped vials under air, whereas the corresponding C3-iodo derivatives demonstrate substantially greater storage stability [1].

Suzuki-Miyaura coupling Pyrazolopyrimidine functionalization Cross-coupling

Validated Intermediate in BTK Inhibitor Patent Synthesis: 86% Iodination Yield for Core Scaffold Construction

The 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine core—the direct synthetic precursor to this compound—is explicitly documented as a key intermediate in BTK inhibitor synthesis. Sunshine Lake Pharma Co., Ltd. patent CN105399756A describes the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine from 1H-pyrazolo[3,4-d]pyrimidin-4-amine (15.0 g, 111.1 mmol) using N-iodosuccinimide (37.5 g, 166.6 mmol) in DMF at 80°C for 12 h, yielding 24.9 g (86% yield) of the 3-iodo intermediate [1]. This core scaffold is subsequently N1-alkylated to produce compounds like tert-butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate. The same patent demonstrates that the 3-iodo group is later substituted via Suzuki coupling to install 4-phenoxyphenyl groups characteristic of irreversible BTK inhibitors (ibrutinib-class compounds) [1].

BTK inhibitor Ibrutinib synthesis Patent intermediate

Piperidine-Linker Analog Used in HER2 Inhibitor Development: Documented Synthetic Utility in US Patent 9,920,060

Taiho Pharmaceutical Co., Ltd. US Patent 9,920,060 B2 explicitly discloses (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate—a piperidine-containing structural analog differing only in the N1-linker moiety (piperidine vs. butylamine)—as a key intermediate for synthesizing HER2-selective inhibitors [1]. This analog is synthesized via alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, demonstrating that the 4-amino-3-iodo-pyrazolo[3,4-d]pyrimidine core is compatible with diverse Boc-protected amine linkers [1]. The patent establishes that compounds derived from this intermediate class exhibit selective HER2 inhibitory activity with reduced EGFR off-target effects—a critical selectivity requirement for HER2-targeted therapeutics [1].

HER2 inhibitor Kinase inhibitor Patent intermediate

Commercial Purity Specification: 95% Minimum Purity Enables Direct Use in Multistep Syntheses Without Additional Purification

Commercially available tert-butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate is supplied with a minimum purity specification of 95% . This purity grade supports direct use as a building block in multistep organic syntheses without requiring additional purification steps prior to N1-deprotection or C3-iodo cross-coupling reactions. The compound is available in quantities ranging from 100 mg to 1 g with documented in-stock availability [1], and pricing for larger quantities (1 g) is publicly listed at €991.00 . Storage recommendations specify 4°C with protection from light for solid material, and -80°C (6 months) or -20°C (1 month) for stock solutions [1].

Chemical purity Quality specification Procurement

Optimal Research and Industrial Applications for tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate


BTK-Targeted PROTAC Degrader Synthesis

This compound serves as a strategic intermediate for assembling BTK-targeted proteolysis-targeting chimeras (PROTACs). The 3-iodo group enables Suzuki-Miyaura installation of the BTK-binding warhead (e.g., 4-phenoxyphenyl groups characteristic of ibrutinib-class inhibitors) [1], while the Boc-protected butylamine chain provides an orthogonal deprotection handle for subsequent conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters) via amide bond formation. The butyl linker length (four methylene units) is positioned within the optimal spacer range (3-6 atoms) for productive ternary complex formation in PROTAC design, as documented for structurally related pyrazolo[3,4-d]pyrimidine-derived degraders .

HER2-Selective Kinase Inhibitor SAR Campaigns

The 4-amino-3-iodo-pyrazolo[3,4-d]pyrimidine core with N1-alkyl substitution is a validated scaffold for HER2-selective inhibitor development, as established in US Patent 9,920,060 B2 [2]. This compound enables systematic structure-activity relationship (SAR) exploration at both the C3 position (via Suzuki-Miyaura diversification of the iodo handle) and the N1-linker terminus (via Boc deprotection and subsequent functionalization). The butyl spacer provides conformational flexibility that can be compared against constrained piperidine linkers to optimize kinase selectivity profiles [2].

Irreversible Covalent Kinase Inhibitor Development

The pyrazolo[3,4-d]pyrimidine scaffold is established as a privileged core for irreversible covalent kinase inhibitors targeting BTK, EGFR, and HER2 [3][4]. This specific intermediate provides the 4-amino-3-iodo substitution pattern required for subsequent C3 functionalization with electrophilic warheads (e.g., acrylamide-containing aryl groups) that form covalent bonds with cysteine residues in the kinase active site. The Boc-protected butylamine chain remains intact during C3 coupling and can be deprotected late-stage to introduce additional functionality or improve solubility properties [1].

Multi-Kinase Profiling and Selectivity Optimization

Given that pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity across multiple kinase targets including c-Src (IC50 values ranging from 0.47 μM to 6.5 μM) , FLT3, VEGFR2, and EphB4 [5], this intermediate is suitable for synthesizing compound libraries for broad kinase profiling. The combination of C3-iodo (for rapid diversification via parallel Suzuki coupling) and N1-Boc-butyl (for orthogonal late-stage modification) enables efficient library synthesis with minimal protecting group manipulation, accelerating hit-to-lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.